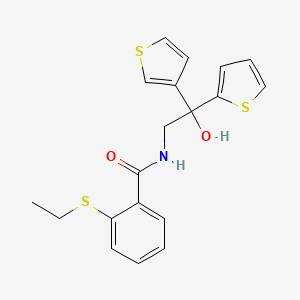

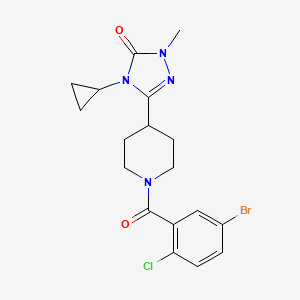

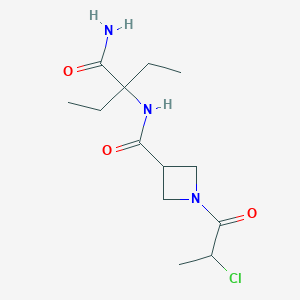

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do explore similar benzamide derivatives and their synthesis, molecular structures, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a benzoyl chloride or the reaction of an acid with an amine. For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, acylthiourea derivatives were prepared by reacting benzoyl isothiocyanate with primary aromatic amines . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structures of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide were characterized by IR, UV-Visible, 1H NMR, ESR, and mass spectral data . The molecular conformation and hydrogen bonding patterns of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides were elucidated through X-ray crystallography, revealing intramolecular N-H...O hydrogen bonds and various intermolecular interactions . These techniques could be employed to analyze the molecular structure of "2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tautomeric forms, as seen in the rearrangement of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide to its carboxymidic acid form due to keto-enol tautomerism . The reactivity of the compound could similarly be influenced by the presence of functional groups capable of tautomerism or other chemical transformations.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility, and chemical properties like reactivity towards metal ions or other chemical agents, are crucial for understanding the behavior of benzamide derivatives. The antimicrobial properties of new benzoylthiourea derivatives were found to be dependent on the substituents attached to the thiourea nitrogen . The physical and chemical properties of "2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide" would likely be influenced by its ethylthio and thiophene groups, which could be explored through experimental studies.

Scientific Research Applications

Medicinal Chemistry Applications

- Inhibitory Activity Towards Human Leukocyte Elastase: Thiophene derivatives have been studied for their potential as inhibitors against human leukocyte elastase (HLE), a key enzyme implicated in inflammatory diseases. A study involving 2-(diethylamino)thieno[1,3]oxazin-4-ones highlighted their extraordinary chemical stability and significant inhibitory potency, suggesting similar thiophene-containing compounds could serve as promising therapeutic agents (Gütschow et al., 1999).

Bioinorganic Chemistry Applications

- Synthesis and Characterization of Metal Complexes: Complexes of Co(II) with Schiff bases derived from thiophene-2-glyoxal have been synthesized, demonstrating significant antimicrobial activities. These studies underscore the potential of thiophene derivatives in developing new bioinorganic compounds with enhanced biological properties (Singh et al., 2009).

Materials Science Applications

- Electrochemical and Electrochromic Properties: Research on donor-acceptor type monomers, including those with thiophene units, focuses on their electrochemical activities and applications in electrochromic devices. The introduction of different acceptor groups influences the band gap and optical properties, suggesting that structurally similar compounds could be tailored for specific applications in organic electronics and optoelectronics (Hu et al., 2013).

properties

IUPAC Name |

2-ethylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S3/c1-2-24-16-7-4-3-6-15(16)18(21)20-13-19(22,14-9-11-23-12-14)17-8-5-10-25-17/h3-12,22H,2,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYHZPIQQDLWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)

![5-bromo-2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2552532.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)